molecular formula C19H21NO3 B349220 10-cyclopropyl-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one CAS No. 904505-43-7

10-cyclopropyl-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Cat. No.: B349220
CAS No.: 904505-43-7
M. Wt: 311.4g/mol
InChI Key: RAKWLCZIBSVUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-cyclopropyl-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a methyl group, and a hexahydroisochromeno-benzoxazin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-cyclopropyl-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopropyl and methyl groups, followed by the construction of the hexahydroisochromeno-benzoxazin core. Common synthetic routes may involve cyclization reactions, Friedel-Crafts acylation, and nucleophilic substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

10-cyclopropyl-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the compound, modifying its chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound’s properties may be useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which 10-cyclopropyl-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to fit into specific binding sites, potentially modulating biological pathways and exerting its effects through inhibition or activation of these targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 10-cyclopropyl-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one include other cyclopropyl and methyl-substituted benzoxazin derivatives. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of cyclopropyl and methyl groups with the hexahydroisochromeno-benzoxazin core makes it a versatile compound for various applications.

Properties

CAS No.

904505-43-7

Molecular Formula

C19H21NO3

Molecular Weight

311.4g/mol

IUPAC Name

10-cyclopropyl-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C19H21NO3/c1-11-17-12(9-20(10-22-17)13-6-7-13)8-16-14-4-2-3-5-15(14)19(21)23-18(11)16/h8,13H,2-7,9-10H2,1H3

InChI Key

RAKWLCZIBSVUHG-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)C5CC5

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)C5CC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.